N-(4-Aminophenyl)-4-hydroxybenzamide

Description

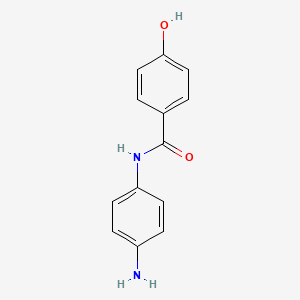

N-(4-Aminophenyl)-4-hydroxybenzamide (CAS RN: 13160-60-6) is a benzamide derivative with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . Structurally, it features a benzamide core substituted with a hydroxyl group at the para-position of the benzene ring and an aminophenyl group attached to the amide nitrogen (Fig. 1). For instance, studies on structurally related 4-hydroxybenzamide derivatives have demonstrated antibacterial and anti-permeable properties, with computational analyses revealing reactive electrophilic sites and favorable electronic properties for drug interactions .

Properties

CAS No. |

135379-18-9 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

N-(4-aminophenyl)-4-hydroxybenzamide |

InChI |

InChI=1S/C13H12N2O2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,14H2,(H,15,17) |

InChI Key |

UFKWLXXQICHQKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)O |

Origin of Product |

United States |

Scientific Research Applications

Materials Science

Electrochromic Materials

N-(4-Aminophenyl)-4-hydroxybenzamide derivatives are utilized in the synthesis of electrochromic materials, which change color when an electric field is applied. These materials are significant for applications in smart windows and low-energy displays. The polymerization process involves combining this compound with other aromatic compounds, resulting in films that exhibit reversible color changes with applied voltage.

Conductive Polymers

The compound plays a crucial role in developing conductive polymers for electronic devices such as organic light-emitting diodes (OLEDs) and capacitors. Chemical and electrochemical polymerization methods are employed to synthesize these materials, which combine the properties of conventional polymers with high conductivity, making them suitable for semiconductor applications.

Optical Physics

This compound is noted for its high nonlinear optical properties, essential for photonics and telecommunications. It is incorporated into systems requiring significant optical nonlinearity to enhance light modulation capabilities.

Nanotechnology

In nanotechnology, this compound is involved in producing graphene derivatives used in field-effect transistors (FETs). Its role in functionalizing graphene improves the electronic properties of these materials, enhancing their performance in electronic applications.

Biochemistry

Fluorescent Probes

The compound serves as a fluorescent probe in biological imaging due to its inherent fluorescent properties. It is used in imaging techniques to tag biological molecules, allowing visualization of cellular processes at high resolution.

Pharmaceutical Chemistry

This compound is significant in synthesizing beta-lactam antibiotics, widely used due to their effectiveness against various bacterial pathogens. The compound acts as a precursor in complex organic reactions that lead to the formation of these antibiotics.

Analytical Chemistry

This compound is employed in developing chemical sensors for detecting hazardous gases like HCl vapor. A covalent organic framework based on this compound shows rapid changes in UV-Vis absorption upon exposure to such gases, indicating its potential for environmental monitoring.

Energy Materials

Research is ongoing into the use of this compound derivatives in energy storage systems such as batteries and supercapacitors. The compound enhances charge storage capacity through its ability to undergo redox reactions when incorporated into electrode materials.

Optoelectronics

The compound is also investigated for its application in optoelectronic devices, including light-emitting diodes (LEDs) and solar cells. Its favorable electronic properties contribute to the efficiency and stability of these devices.

Case Study 1: Electrochromic Applications

A study demonstrated that films made from this compound exhibited switching times of 13 seconds to bleach and 16 seconds to return to the colored state when subjected to voltage changes, showcasing their potential for practical applications in smart materials.

Case Study 2: Biological Imaging

Research utilizing this compound as a fluorescent probe revealed its effectiveness in tagging cellular components, providing insights into dynamic biological processes through high-resolution imaging techniques.

Case Study 3: Antibiotic Development

A recent investigation highlighted the synthesis of beta-lactam antibiotics using this compound as a precursor, demonstrating its vital role in developing effective treatments against bacterial infections.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of this compound and Analogues

Key Observations :

- Functional Groups: The target compound’s hydroxyl and aminophenyl groups distinguish it from sulfonamide analogues (e.g., N-(4-Aminophenyl)-4-methylbenzenesulfonamide) and halogen/nitro-substituted derivatives (e.g., N-(4-Bromophenyl)-4-nitrobenzamide) .

- Conformational Differences: In N-(4-Aminophenyl)-4-methylbenzenesulfonamide, the dihedral angle between benzene rings is 45.86°, whereas analogues with nitro or methyl substituents exhibit angles up to 86.1°, indicating steric or electronic effects on molecular geometry .

Key Observations :

- Antibacterial Action: The hydroxyl and amino groups in this compound may enhance its interaction with bacterial membranes compared to sulfonamides or methyl-substituted analogues .

- Synthetic Utility: Sulfonamide derivatives like N-(4-Aminophenyl)-4-methylbenzenesulfonamide are pivotal in synthesizing antimicrobial agents, whereas bromo/nitro-substituted benzamides serve as intermediates in organic reactions .

Preparation Methods

Reaction Overview

The most widely reported method involves reacting 4-hydroxybenzoyl chloride with 4-aminophenylamine in the presence of a base. The reaction proceeds via nucleophilic acyl substitution:

Key Parameters

Optimization Insights

Characterization Data

-

H NMR (DMSO-): δ 9.85 (s, 1H, OH), 7.75 (d, Hz, 2H, Ar-H), 7.55 (d, Hz, 2H, Ar-H), 6.85 (d, Hz, 2H, Ar-H), 6.65 (d, Hz, 2H, Ar-H), 5.20 (s, 2H, NH).

-

FT-IR : 3320 cm (N–H stretch), 1650 cm (C=O amide), 1250 cm (C–O phenolic).

Nitro Reduction Pathway

Reaction Overview

This two-step method involves synthesizing N-(4-nitrophenyl)-4-hydroxybenzamide followed by catalytic hydrogenation:

Step 1 :

Step 2 :

Key Parameters

Advantages

Analytical Validation

Multi-Step Synthesis via Alkylation and Hydrolysis

A patent (CN102924306A) outlines a three-step route using a cyclotriphosphazene core:

Step 1 : Alkylation of methyl 4-hydroxybenzoate with alkyl bromides to form intermediates.

Step 2 : Reduction to 4-aminophenyl derivatives using LiAlH.

Step 3 : Condensation with 4-hydroxybenzaldehyde under acidic conditions.

Key Parameters

Applications

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Classical Amide Coupling | 70–85% | >98% | Moderate | Low |

| Nitro Reduction | 90–95% | >99% | High | Moderate |

| Multi-Step Synthesis | 52–65% | 95–98% | Low | High |

Critical Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Aminophenyl)-4-hydroxybenzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acylation of 4-aminophenol with 4-hydroxybenzoyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Catalytic hydrogenation of nitro precursors (e.g., 4-nitro-N-phenylbenzamide derivatives) using Raney-Ni or palladium on carbon in methanol is another route. Reaction temperature (25–60°C) and solvent polarity significantly affect yield, with methanol or ethanol providing optimal solubility .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Yields typically range from 65–85%, depending on purification methods (e.g., recrystallization vs. column chromatography).

Q. How is this compound characterized structurally?

- Methodology : Use NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm the presence of aromatic protons (δ 6.5–8.0 ppm) and amide carbonyl (δ ~165 ppm). IR spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) groups. X-ray crystallography (using SHELX software ) resolves bond angles and hydrogen-bonding networks, critical for understanding solid-state interactions.

Advanced Research Questions

Q. How do electronic effects of substituents on the benzamide ring influence biological activity?

- Experimental Design : Synthesize derivatives with electron-withdrawing (e.g., -NO2, -CF3) or electron-donating (-OCH3, -CH3) groups at the 4-hydroxy position. Evaluate bioactivity (e.g., antimicrobial or anticancer assays) and correlate with Hammett σ values.

- Contradiction Analysis : While -CF3 groups enhance lipophilicity (improving membrane penetration), they may reduce solubility, complicating dose-response interpretations. Compare IC50 values across cell lines to distinguish intrinsic activity from pharmacokinetic effects .

Q. What computational methods predict the binding affinity of this compound to target proteins?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of receptors (e.g., PARP-1 or HDACs). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd).

- Data Limitations : Discrepancies between computational and experimental Kd values may arise from solvation effects or protein flexibility. Use free-energy perturbation (FEP) to refine predictions .

Q. How do crystallographic packing patterns affect the compound’s stability and solubility?

- Structural Analysis : X-ray diffraction reveals hydrogen bonds between the amide NH and hydroxyl O, forming dimers or chains. Compare polymorphs (e.g., Form I vs. II) using DSC (differential scanning calorimetry) to assess thermal stability. Solubility studies in PBS (pH 7.4) correlate with lattice energy calculations .

Data Contradiction Resolution

Q. Why do catalytic hydrogenation methods produce variable yields for nitro precursors?

- Analysis : Inconsistent yields (50–90%) may stem from catalyst poisoning (e.g., sulfur impurities in starting materials) or incomplete nitro group reduction. Optimize by pre-treating substrates with activated charcoal or using H2 gas at higher pressures (3–5 atm). Cross-validate purity via GC-MS .

Q. How to reconcile conflicting reports on the compound’s fluorescence properties?

- Methodology : Fluorescence intensity (λex 280 nm, λem 350 nm) varies with solvent polarity and pH. Test in DMSO vs. aqueous buffers; protonation of the amino group at acidic pH quenches emission. Use quantum yield calculations to standardize comparisons .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 210–215°C | DSC | |

| Aqueous Solubility (25°C) | 0.12 mg/mL | UV-Vis (λ = 254 nm) | |

| LogP | 2.3 ± 0.1 | Shake-flask (octanol/water) | |

| IC50 (PARP-1) | 1.8 µM | Enzymatic assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.